2-(3,3-Difluorocyclohexyl)acetonitrile
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Overview
Description
2-(3,3-Difluorocyclohexyl)acetonitrile is an organic compound with the molecular formula C8H11F2N It is characterized by the presence of a difluorocyclohexyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclohexyl)acetonitrile typically involves the reaction of 3,3-difluorocyclohexanone with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the nitrile, followed by nucleophilic addition to the carbonyl group of the difluorocyclohexanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclohexyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: 2-(3,3-Difluorocyclohexyl)acetic acid.
Reduction: 2-(3,3-Difluorocyclohexyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluorocyclohexyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclohexyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorocyclohexyl group can influence the compound’s lipophilicity and binding affinity to molecular targets, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluorocyclohexyl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
2-(3,3-Difluorocyclohexyl)ethylamine: Similar structure but with an amine group instead of a nitrile.
3,3-Difluorocyclohexanone: Precursor in the synthesis of 2-(3,3-Difluorocyclohexyl)acetonitrile.
Uniqueness
This compound is unique due to the presence of both a difluorocyclohexyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. The difluorocyclohexyl group enhances the compound’s stability and lipophilicity, while the nitrile group provides a versatile functional handle for further chemical modifications.
Properties
IUPAC Name |
2-(3,3-difluorocyclohexyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N/c9-8(10)4-1-2-7(6-8)3-5-11/h7H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUMONZAYRPQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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